4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid
Overview
Description
4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid, also known as BCPFPC, is a synthetic organic compound with a wide range of potential applications in scientific research. BCPFPC has been studied and utilized in various areas of research, including its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Aurora Kinase Inhibitor
- Application : This compound is explored for its potential in cancer treatment due to its ability to inhibit Aurora A, a kinase involved in the regulation of cell division (ロバート ヘンリー,ジェームズ, 2006).
Insecticide Intermediate
- Application : It serves as an important intermediate in the synthesis of chlor-antraniliprole, a new insecticide (Niu Wen-bo, 2011).
Biological Activity
- Application : Compounds containing this structure have significant biological activity, particularly in antimicrobial applications (J. Raval, K. Desai, K. R. Desai, 2012).
Structural Characterization
- Application : This compound is used in structural studies, aiding in understanding the chemical and physical properties of similar organic compounds (Wan-Sin Loh et al., 2013).
Radiotracer Synthesis
- Application : The compound is employed in the synthesis of radiotracers for positron emission tomography, particularly for studying cannabinoid receptors (†. R. Katoch-Rouse, A. Horti, 2003).
High Performance Liquid Chromatography
- Application : It's used in developing fluorogenic reagents for determining carboxylic acids in high performance liquid chromatography (M. Yamaguchi et al., 1985).
Herbicide Synthesis
- Application : This compound plays a role in the synthesis of herbicides, specifically for winter wheat (B. Maxwell, 2000).
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with a variety of targets, including enzymes involved in the reduction of carbonyl-containing compounds .
Mode of Action
Similar compounds are known to interact with their targets through various mechanisms, such as the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound with a halide or pseudohalide .
Biochemical Pathways
Similar compounds are known to participate in carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction can lead to the formation of new organic compounds, potentially affecting various biochemical pathways.
Result of Action
Similar compounds are known to catalyze the nadph-dependent reduction of a wide variety of carbonyl-containing compounds to their corresponding alcohols . This suggests that the compound may have a role in redox reactions within the cell.
Properties
IUPAC Name |
4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClFN2O2/c12-7-5-16(15-10(7)11(17)18)4-6-8(13)2-1-3-9(6)14/h1-3,5H,4H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLPXHCWXKWORO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)C(=O)O)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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